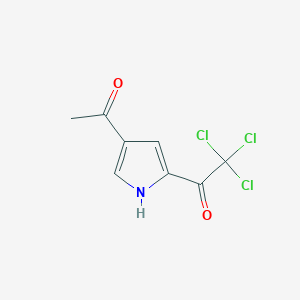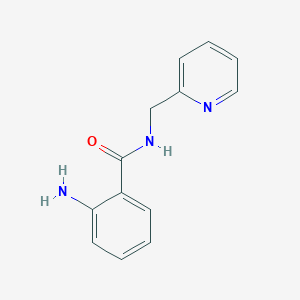![molecular formula C14H20O2 B1273900 Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid CAS No. 329912-79-0](/img/structure/B1273900.png)
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Descripción general
Descripción
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is a complex organic compound that is part of a broader class of bicyclic compounds. These compounds are characterized by their unique structures that include two or more rings that are joined together. The specific structure of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is not directly discussed in the provided papers, but related compounds with bicyclic structures are extensively studied for their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves multi-step reactions that can include trimerisation, as seen in the solid-state trimerisation of a diene diacid to produce a bicyclobutyl with six carboxylic acid groups . Another approach is the Barton's radical decarboxylation reaction used to synthesize tricyclodecadienones, which expands the chemical scope of the tricyclodecadienone system . Additionally, the synthesis of bicyclo[6.4.0]dodecane-3-carboxylic acid derivatives involves Baeyer-Villiger oxidation and subsequent hydrolysis . These methods highlight the complexity and creativity required in the synthesis of bicyclic compounds.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often determined using advanced techniques such as X-ray diffraction. For instance, the structure of a diene diacid was solved using powder X-ray diffraction , and the structure of a bicyclo[2,2,2]octadiene derivative was determined using a computer-programmed version of the symbolic addition procedure . These studies provide insights into the stereochemistry and configuration of the molecules, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions. For example, the synthesis of 6-functionalized tricyclodecadienones involves reactions that can lead to regioselective nucleophilic addition or Diels-Alder cyclization . The formation of bicyclo[6.4.0]dodecane-3-carboxylic acid derivatives via 1,2-H shift and subsequent isomerization has also been studied . These reactions demonstrate the reactivity of bicyclic compounds and their potential to form new and interesting structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, the presence of carboxylic acid groups can lead to the formation of intra- and intermolecular hydrogen bonds, as seen in the crystals of a bicyclo[2,2,2]octadiene derivative . The thermal addition of dicarboxylic acids to certain hydrocarbons has been investigated to synthesize alicyclic monoesters with potential applications as fragrance substances . The strain in the molecular structure of bicyclic compounds, such as in the highly strained 10,11-bistrifluoromethyl-i,o-bicyclo[7.2.2]trideca-10,12-diene, can also significantly affect their properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Bicyclo[3.2.1]octa-2,6-diene derivatives, including carboxylic acids, are synthesized via Knoevenagel condensation, providing a framework for understanding similar processes in Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid (Klumpp et al., 2010).
- Solid-state trimerization of diene diacids, including similar structures to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, highlights the potential for forming complex bicyclic structures (Atkinson et al., 2011).
Catalytic and Polymerization Applications
- The reaction of palladium with norbornene derivatives, similar in structure to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, reveals insights into metal-catalyzed polymerization processes (Kang & Sen, 2004).
- Fully alicyclic polyimides synthesized from compounds related to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid demonstrate the potential of such structures in polymer science (Matsumoto, 2001).
Stereochemistry and Ligand Design
- Bicyclic compounds, akin to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, have been explored as C2-symmetric ligands in asymmetric catalysis, indicating their potential in stereoselective synthesis (Otomaru et al., 2005).
Material Science Applications
- The synthesis and properties of bicyclic monoesters, including structures related to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, suggest potential applications in materials science, particularly in the fragrance industry and as precursors for new compounds (Mamedov & Rasulova, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRVTUKBUOZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(C2C(=O)O)CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385332 | |
| Record name | CBMicro_019110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2832394 | |
CAS RN |
329912-79-0 | |
| Record name | CBMicro_019110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



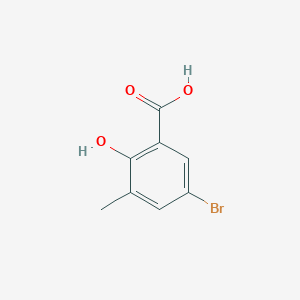
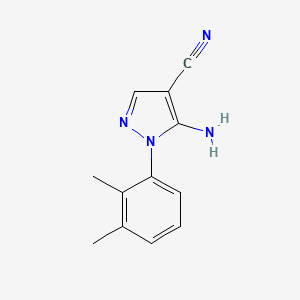
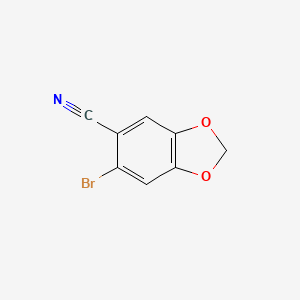
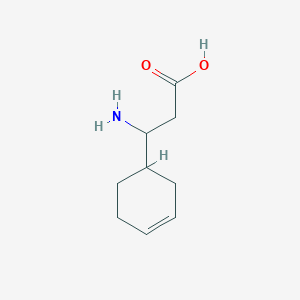

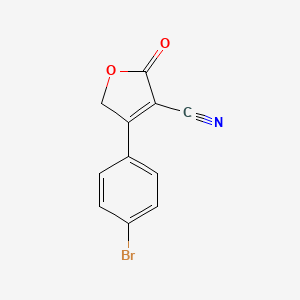
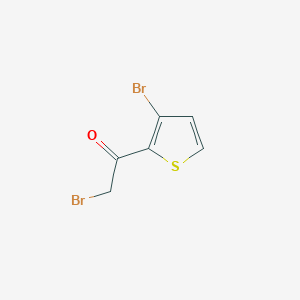
![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

